Product packaging for O,O-Diisopropyl dithiophosphate(Cat. No.:CAS No. 107-56-2)

O,O-Diisopropyl dithiophosphate

Cat. No.: B091852
CAS No.: 107-56-2
M. Wt: 214.3 g/mol
InChI Key: SZXCCXFNQHQRGF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dithiophosphate (B1263838) Ligand Research

The study of organophosphorus compounds has a rich history, with significant developments occurring in the 20th century. uni-hamburg.de The synthesis of dithiophosphoric acids, the parent compounds of O,O-diisopropyl dithiophosphate, is typically achieved through the reaction of phosphorus pentasulfide with alcohols. wikipedia.org This method has been refined over the years to improve yields and purity. google.com

Initially, research into dithiophosphate ligands was driven by their industrial applications, particularly as additives in lubricating oils and as flotation agents in the mining industry. nih.govguidechem.com Over time, the focus of research has expanded to explore their coordination chemistry with a wide range of metals. researchgate.netresearchgate.net The ability of dithiophosphate ligands to form stable complexes with various metal ions has made them a subject of intense study. wikipedia.orgresearchgate.net This has led to a deeper understanding of their bonding characteristics and reactivity.

The evolution of analytical techniques has further propelled the research, allowing for detailed characterization of dithiophosphate complexes. researchgate.net Modern research continues to explore new applications for these versatile ligands, including their use in the synthesis of novel materials and as catalysts in organic reactions. researchgate.netresearchgate.net

Significance of this compound within the Organophosphorus Landscape

Within the broader family of dithiophosphates, the diisopropyl derivative is of particular interest due to the specific steric and electronic properties conferred by the isopropyl groups. These groups influence the solubility, reactivity, and coordination behavior of the molecule. wikipedia.org

One of the key areas where this compound and its salts have found application is as intermediates in the synthesis of other valuable compounds. For instance, its sodium salt is used in the production of Bensulide, an organophosphate herbicide. lookchem.comcymitquimica.com This highlights the compound's role as a building block in the creation of more complex molecules with specific biological activities.

Furthermore, metal complexes of this compound have been investigated for their potential as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net The controlled decomposition of these complexes can yield nanomaterials with tailored properties, opening up avenues for applications in electronics and catalysis. The study of these complexes also provides fundamental insights into the coordination chemistry of soft ligands with various metal centers. wikipedia.orgresearchgate.net

The compound's utility extends to its use in flotation processes, where it acts as a collector for certain minerals. nih.govguidechem.com This application is a testament to the surface-active properties of dithiophosphates, which allow them to selectively bind to mineral surfaces and facilitate their separation.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its sodium salt.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C6H15O2PS2 nih.gov
Molecular Weight 214.3 g/mol nih.gov
CAS Number 107-56-2 nih.gov
IUPAC Name di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane nih.gov
Density 1.145 g/cm³ lookchem.com
Boiling Point 257.1 °C at 760 mmHg lookchem.com
Flash Point 109.3 °C lookchem.com
Solubility Chloroform, Dichloromethane, Ethyl Acetate lookchem.com

Table 2: Properties of Sodium this compound

PropertyValueSource
Molecular Formula C6H14NaO2PS2 chemicalbook.com
Molecular Weight 236.27 g/mol
CAS Number 27205-99-8 chemicalbook.com
IUPAC Name sodium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane
Appearance Colorless to light yellow liquid sincerechemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O2PS2 B091852 O,O-Diisopropyl dithiophosphate CAS No. 107-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SZXCCXFNQHQRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=S)(OC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15874-48-3 (Sb salt), 27205-99-8 (hydrochloride salt), 2929-95-5 (zinc salt), 7481-27-8 (copper salt)
Record name O,O-Diisopropyl dithiophosphate
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DSSTOX Substance ID

DTXSID3026770
Record name Isopropyl phosphorodithioate
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

107-56-2
Record name O,O-Bis(1-methylethyl) phosphorodithioate
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Record name O,O-Diisopropyl dithiophosphate
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Record name Phosphorodithioic acid, O,O-bis(1-methylethyl) ester
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Record name Isopropyl phosphorodithioate
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Record name O,O-diisopropyl hydrogen dithiophosphate
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Record name O,O-DIISOPROPYL DITHIOPHOSPHATE
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Synthetic Methodologies and Precursor Chemistry

Preparation of O,O-Diisopropyl Hydrogen Dithiophosphate (B1263838)

O,O-Diisopropyl hydrogen dithiophosphate, also known as diisopropyl phosphorodithioic acid, is the primary precursor for all other compounds discussed in this article. haz-map.comchemicalcas.comchemspider.com Its synthesis is typically achieved through the reaction of an alcohol with phosphorus pentasulfide.

The most common and established method for synthesizing O,O-dialkyl hydrogen dithiophosphates is the phosphorosulfuration of the corresponding alcohol with phosphorus pentasulfide (P₄S₁₀). researchgate.netwikipedia.org In the case of O,O-diisopropyl hydrogen dithiophosphate, the precursor is isopropyl alcohol.

This reaction is typically performed by gradually adding phosphorus pentasulfide to isopropyl alcohol in a reactor equipped with a stirrer and a system to handle the evolution of hydrogen sulfide (B99878) gas. researchgate.net The reaction is exothermic, and the addition of P₂S₅ is controlled to maintain a manageable reaction temperature. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atoms of the P₄S₁₀ cage, leading to the cleavage of P-S-P bonds and the eventual formation of the dithiophosphoric acid and hydrogen sulfide as a byproduct.

Several strategies can be employed to optimize the yield and purity of O,O-diisopropyl hydrogen dithiophosphate. The yield for this type of reaction is generally high, often in the range of 95.5-98.75%. researchgate.net

Key optimization parameters include:

Temperature Control: After the initial addition of phosphorus pentasulfide, the reaction mixture is often heated to around 80°C and stirred for several hours to ensure the reaction goes to completion and to facilitate the removal of dissolved hydrogen sulfide. researchgate.net For more thermally sensitive alcohols, lower reaction temperatures (e.g., 45°C) can be used to prevent the formation of undesired side products. nih.gov

Solvent Use: While the reaction can be run neat with an excess of the alcohol, an inert solvent such as toluene can be used. researchgate.netnih.gov This is particularly useful when dealing with solid alcohols or for better temperature control of the reaction medium.

Stoichiometry: The molar ratio of alcohol to phosphorus pentasulfide is a critical parameter. A 4:1 molar ratio of alcohol to P₂S₅ (or 8:1 for the P₄S₁₀ formula) is stoichiometrically required. researchgate.netwikipedia.org Using an excess of alcohol can help to ensure complete conversion of the phosphorus pentasulfide.

The purity of the resulting acid is often sufficient for its direct use in the synthesis of salts. Further purification, if needed, can be achieved through standard laboratory techniques, though it is more common to purify the resulting salt derivatives.

Synthesis of O,O-Diisopropyl Dithiophosphate Salts

The acidic proton of the dithiophosphoric acid is readily removed by a base to form various dithiophosphate salts. These salts are often more stable and easier to handle than the parent acid.

Alkali metal and ammonium (B1175870) salts of this compound are common intermediates in the synthesis of other metal dithiophosphates and organic derivatives.

Alkali Metal Salts: These are typically prepared by neutralizing the O,O-diisopropyl hydrogen dithiophosphate with an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netnih.gov The neutralization reaction is a simple acid-base reaction that yields the corresponding sodium or potassium this compound and water.

Ammonium Salts: The ammonium salt can be prepared by reacting the dithiophosphoric acid with ammonia. wikipedia.orgchemicalbook.com Ammonium O,O'-dialkyl dithiophosphates are frequently used as a source of the dithiophosphate ligand in coordination chemistry. wikipedia.orgnih.gov The ammonium cation is connected by multiple charge-assisted N—H⋯S hydrogen bonds to the dithiophosphate anions. wikipedia.orgnih.gov

The general procedure for salt formation is summarized in the table below.

Salt TypeTypical ReagentGeneral ReactionKey Features
Alkali MetalNaOH, KOH[(CH₃)₂CHO]₂PS₂H + MOH → [(CH₃)₂CHO]₂PS₂M + H₂O (M=Na, K)Simple neutralization; often used in situ for further reactions. researchgate.net
AmmoniumNH₃, NH₄OH[(CH₃)₂CHO]₂PS₂H + NH₃ → [(CH₃)₂CHO]₂PS₂NH₄Used as a stable source of the dithiophosphate ligand. wikipedia.orgnih.gov

A wide variety of metal dithiophosphate complexes can be synthesized, particularly with transition metals. These compounds have significant applications, for instance, as additives in lubricating oils. sciensage.info

The primary method for their synthesis is a salt metathesis or exchange reaction. wikipedia.org This involves reacting an alkali metal or ammonium salt of this compound with an inorganic salt of the desired metal (e.g., chlorides, acetates, or oxides) in a suitable solvent, often water or an alcohol. researchgate.netwikipedia.org

For example, the synthesis of a transition metal complex can be described as: n [(CH₃)₂CHO]₂PS₂Na + MClₙ → M{S₂P[OCH(CH₃)₂]₂}ₙ + n NaCl researchgate.net

Where 'M' represents a metal cation such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺, and 'n' is its charge. researchgate.net Zinc dithiophosphates (ZDDPs) are a prominent class of these compounds, typically prepared by neutralizing the dithiophosphoric acid directly with a metal base like zinc oxide (ZnO). sciensage.infogoogle.com

Metal Counter-ionTypical Metal SourceSynthetic MethodReference
Zinc (Zn²⁺)Zinc Oxide (ZnO)Direct neutralization of the dithiophosphoric acid. sciensage.infogoogle.com
Nickel (Ni²⁺)Nickel(II) Chloride (NiCl₂)Salt metathesis with an alkali metal or ammonium dithiophosphate. researchgate.netwikipedia.org
Chromium (Cr³⁺)Chromium(III) Chloride (CrCl₃)Reaction of the dithiophosphoric acid with the metal salt. wikipedia.org
Copper (Cu²⁺)Copper(II) SaltsSalt metathesis with an alkali metal dithiophosphate. researchgate.net
Barium (Ba²⁺), Cadmium (Cd²⁺)Corresponding metal basesDirect neutralization of the dithiophosphoric acid. google.com

Chemical Derivatization and Functionalization Strategies of the Dithiophosphate Moiety

The this compound moiety is a versatile functional group that can undergo several chemical transformations, making it a useful synthon in organic and inorganic chemistry. The reactivity is centered around the two sulfur atoms and the acidic proton.

Ligand in Coordination Chemistry: The dithiophosphate anion is an excellent "soft" ligand for "soft" metal ions. researchgate.net It typically acts as a bidentate ligand, chelating to a metal center through its two sulfur atoms to form a stable four-membered ring. wikipedia.org This chelating ability is fundamental to the applications of its metal complexes.

Oxidative Dimerization: Oxidation of O,O-diisopropyl hydrogen dithiophosphate leads to the formation of a disulfide, bis(diisopropoxythiophosphoryl) disulfide. This reaction creates a sulfur-sulfur bond, linking two dithiophosphate units. wikipedia.org

Esterification: The dithiophosphoric acid can be esterified. For analytical purposes, derivatization to methyl or p-nitrobenzyl esters allows for analysis by gas chromatography. researchgate.net Reaction with other organic molecules containing hydroxyl groups or epoxides can also lead to the formation of more complex esters. For example, ashless dithiophosphate esters can be synthesized by reacting the acid with compounds like maleates. sciensage.info

Addition to Unsaturated Bonds: The acidic P-S-H group can undergo addition reactions across carbon-carbon double bonds in a manner analogous to the addition of H-X reagents. For instance, O,O-diisopropyl hydrogen dithiophosphate has been shown to react with terpenes like (+)-limonene, where the dithiophosphate group adds to one of the double bonds. researchgate.net

Spectroscopic and Structural Characterization of O,o Diisopropyl Dithiophosphate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of O,O-diisopropyl dithiophosphate (B1263838) and its derivatives. By examining the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms, assess the purity of a sample, and probe the electronic environment around specific nuclei.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation and Purity Assessment

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are routinely employed to characterize O,O-diisopropyl dithiophosphate. In chloroform-d, the ¹H NMR spectrum typically shows a multiplet for the methine proton (CH) and a doublet for the methyl protons (CH₃) of the isopropyl groups. rsc.org The ³¹P NMR spectrum provides a single resonance, the chemical shift of which is sensitive to the coordination state of the dithiophosphate ligand. For instance, the ³¹P chemical shift can indicate whether the ligand is acting in a monodentate, bidentate, or bridging fashion in metal complexes. researchgate.net The ¹³C NMR spectrum complements this information by providing signals for the methine and methyl carbons. rsc.org

Below is a table summarizing typical NMR data for this compound derivatives in chloroform-d.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
Diisopropyl (1-phenylvinyl) phosphate (B84403) rsc.org7.59-7.58 (m, 2H), 7.41-7.27 (m, 3H), 5.29-5.28 (m, 1H), 5.23-5.22 (m, 1H), 4.36-4.02 (m, 4H), 1.34 (td, J = 7.1, 0.9 Hz, 6H)152.29 (d, J = 7.8 Hz), 134.29 (d, J = 6.9 Hz), 129.03, 128.34, 125.17, 97.23 (d, J = 3.6 Hz), 64.48 (d, J = 6.0 Hz), 16.06 (d, J = 6.8 Hz)-6.34
S-Tert-butyl-o,o-diisopropyldithiophosphate spectrabase.comNot availableNot availableNot available

This table is interactive. Click on the headers to sort the data.

Solid-State NMR (CP/MAS) for Anisotropy and Molecular Dynamics in Solid Phases

Solid-state NMR, particularly using Cross-Polarization/Magic-Angle Spinning (CP/MAS), is invaluable for studying the structure and dynamics of this compound and its derivatives in their solid forms. This technique overcomes the line broadening effects present in solid samples, providing high-resolution spectra.

³¹P CP/MAS NMR is especially informative. The chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, and the asymmetry parameter (η) can be calculated from the MAS spectra. researchgate.netresearchgate.net These parameters provide details about the local symmetry and coordination environment of the phosphorus atom. For example, in a study of polymeric thallium(I) O,O'-diisopropyl dithiophosphate, the ³¹P chemical shift tensor was found to have nearly axial symmetry, which is indicative of a bridging or chelating-bridging coordination of the dithiophosphate ligands. researchgate.net

¹³C CP/MAS NMR complements the ³¹P data by providing information about the carbon framework in the solid state. researchgate.netresearchgate.netnih.gov The spectra can reveal the presence of multiple crystallographically inequivalent molecules in the unit cell and provide insights into the packing and intermolecular interactions. nih.gov

Compound/ComplexNucleusIsotropic Chemical Shift (δiso, ppm)Anisotropy (δaniso, ppm)Asymmetry (η)
Polymeric Thallium(I) O,O'-diisopropyl dithiophosphate researchgate.net³¹PNot specifiedδzz < δyy ≈ δxx0.22
Silver(I) O,O'-diisopropyl dithiophosphate (α-form) researchgate.net¹³CNot specifiedNot specifiedNot specified
Silver(I) O,O'-diisopropyl dithiophosphate (β-form) researchgate.net¹³CNot specifiedNot specifiedNot specified

This table is interactive. Click on the headers to sort the data.

Multi-nuclear NMR (e.g., ⁶⁵Cu, ¹⁹⁵Pt) in Metal Complexes

When this compound acts as a ligand in metal complexes, multi-nuclear NMR can provide direct information about the metal center. researchgate.net For instance, in copper complexes, ⁶³Cu and ⁶⁵Cu NMR can be utilized to study the coordination environment of the copper atoms. researchgate.net

Similarly, ¹⁹⁵Pt NMR is a powerful tool for characterizing platinum complexes of this compound. researchgate.net The ¹⁹⁵Pt chemical shifts are highly sensitive to the nature of the ligands and the geometry of the complex. huji.ac.ilwikipedia.orgmdpi.com The large chemical shift range of ¹⁹⁵Pt makes it possible to distinguish between different coordination modes and to study dynamic processes in solution. huji.ac.ilwikipedia.org Coupling between ¹⁹⁵Pt and ³¹P nuclei can also be observed, providing further structural information. huji.ac.ilrsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them excellent for functional group analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. The P=S and P-S stretching vibrations are particularly important for characterizing the dithiophosphate moiety. The positions of these bands can vary depending on whether the ligand is free or coordinated to a metal ion, and on the coordination mode (monodentate, bidentate, bridging). Other characteristic bands include those arising from the P-O-C and C-H vibrations of the isopropyl groups.

CompoundKey IR Bands (cm⁻¹)
Diisopropyl hydrogen phosphate nist.govNot specified
Phosphorodithioic acid, O,O-diethyl ester nist.govNot specified

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy (if applicable)

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be active in one technique but not the other. The P=S stretching vibration, for example, often gives rise to a strong and easily identifiable Raman band. This can be particularly useful for studying the coordination chemistry of dithiophosphate ligands.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction offers the most precise determination of a molecule's structure. For this compound derivatives, this technique has been instrumental in revealing the coordination modes of the dithiophosphate ligand with various metal centers. The dithiophosphate ligand can coordinate in both monodentate and bidentate fashions. researchgate.net

Studies on metal complexes of this compound have shown a rich diversity in their supramolecular structures. For instance, the thallium(I) complex, [Tl{S2P(O-iso-C3H7)2}]n, forms a polymeric chain where the dithiophosphate ligands bridge the thallium centers. researchgate.net This polymeric nature arises from intermolecular interactions, including Tl⋯S and Tl⋯π contacts, which create unique supramolecular architectures. researchgate.net Similarly, gold(I) complexes can form infinite polymeric chains through Au-Au contacts. researchgate.net

The steric bulk of the substituent groups on the dithiophosphate ligand can influence the resulting supramolecular aggregation. Bulky groups may hinder close packing, leading to lower-dimensional structures. researchgate.net The functionalization of these organic substituents can also lead to different supramolecular patterns. researchgate.net

The crystal structures of several metal this compound complexes have been determined, revealing details about their coordination geometries. For example, zinc and cadmium O,O-diisopropylphosphorodithioate have been analyzed using single-crystal X-ray diffraction. researchgate.net

Interactive Table: Crystallographic Data for Selected this compound Metal Complexes
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[Tl{S2P(O-iso-C3H7)2}]nMonoclinicP21/nPolymeric chain, Tl⋯S and Tl⋯π interactions researchgate.net
[Au2{S2P(O-iso-C3H7)2}2]--Binuclear molecules in an infinite polymeric chain researchgate.net
[Pt{S2P(O-iso-C3H7)2}2]--Planar [PtS4] chromophore researchgate.net

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and investigate polymorphism, which is the ability of a solid to exist in multiple crystal structures. springernature.comwikipedia.orglibretexts.org The diffraction pattern obtained from a powder sample serves as a unique fingerprint for a specific crystalline compound. springernature.com

While specific PXRD studies focusing solely on this compound are not extensively detailed in the provided results, the technique is fundamental in characterizing the crystalline nature of its metal complexes and identifying different polymorphic forms. For example, the hexanuclear silver(I) complex, [Ag6{S2P(O-i-C3H7)2}6], was found to exist in two polymorphic forms, α and β. researchgate.net PXRD is crucial for distinguishing between such polymorphs, which can exhibit different physical properties. The technique is also used to confirm the formation of desired crystalline products in synthesis. researchgate.net

Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the elements within a material. mdpi.com It is particularly valuable for analyzing the surface chemistry of materials.

A full XPS characterization of zinc diisopropyl dithiophosphate (ZnDTP) has been performed, confirming its elemental composition. researchgate.netaip.org The analysis showed good agreement with the expected chemical formula. aip.org Due to the sensitivity of the compound to X-ray irradiation, the sample was cooled with liquid nitrogen during analysis to prevent degradation. researchgate.netaip.org

High-resolution XPS spectra of this compound derivatives provide detailed chemical state information. For instance, in the analysis of tribofilms derived from zinc dialkyl dithiophosphates (ZDDPs), XPS has been used to identify the different chemical environments of oxygen, distinguishing between bridging (P-O-P) and non-bridging oxygen (P=O and P-O-M, where M is a metal). researchgate.net This level of detail is crucial for understanding the structure and performance of these antiwear films. The technique can also differentiate between different chain lengths of polyphosphates on worn surfaces. researchgate.net

Interactive Table: XPS Data for Zinc Diisopropyl Dithiophosphate
ElementBinding Energy (eV)Key FindingsReference
C 1s285.0, 286.6, 288.8Corresponds to different carbon environments in the isopropyl group. ethz.ch
O 1s-Used to differentiate bridging and non-bridging oxygen in polyphosphate chains. researchgate.net
P 2p-Provides information on the chemical state of phosphorus. researchgate.net
S 2p-Helps in identifying the sulfur-containing species. ethz.ch
Zn 2p-Confirms the presence and chemical state of zinc. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies (e.g., FAB-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. researchgate.net Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for non-volatile and thermally unstable compounds, making it valuable for the analysis of this compound and its derivatives. creative-proteomics.comwikipedia.org

FAB-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the direct determination of the molecular weight. wikipedia.org This technique has been successfully applied to analyze various organophosphorus compounds, including peptides and antibiotics. creative-proteomics.com While specific FAB-MS studies on this compound are not detailed in the provided results, the principles of the technique are highly applicable. The fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to identify the different components of the molecule. researchgate.net

The monoisotopic mass of this compound is 214.02510906 Da. nih.gov Mass spectrometry would confirm this molecular weight.

Thermal Analysis Techniques for Decomposition Pathways and Product Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of materials as a function of temperature. ijmra.us These methods are crucial for understanding the behavior of this compound and its derivatives at elevated temperatures.

The thermal decomposition of metal dithiophosphates has been investigated to understand their degradation pathways. acs.org For example, the thermal behavior of a gold(I) diisopropyl dithiophosphate complex was examined, revealing that the final thermolysis product is reduced metallic gold. researchgate.net Similarly, the thermal decomposition of a thallium(I) complex showed that Tl₂S is the final product. researchgate.net

Studies on zinc dialkyldithiophosphates (ZDDPs) have shown that their decomposition leads to the formation of intermediate species like zinc sulfide (B99878) and sulfate, which then contribute to the formation of a protective phosphate-rich film. whiterose.ac.uk The decomposition process can be influenced by factors such as the presence of water, which can affect the composition of the resulting film by leading to the formation of shorter zinc (thio)phosphate chains. researchgate.net

Interactive Table: Thermal Decomposition Products of Selected this compound Metal Complexes
CompoundFinal Decomposition ProductAnalysis TechniqueReference
Gold(I) diisopropyl dithiophosphateMetallic goldThermal Analysis researchgate.net
Thallium(I) diisopropyl dithiophosphateThallium(I) sulfide (Tl₂S)Thermal Analysis researchgate.net
Zinc dialkyldithiophosphatePhosphate-rich film (via zinc sulfide/sulfate intermediates)Multi-technique approach whiterose.ac.uk

Theoretical and Computational Chemistry of O,o Diisopropyl Dithiophosphate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of O,O-diisopropyl dithiophosphate (B1263838). researchgate.net These methods allow for the detailed examination of the molecule's electronic structure, which governs its chemical behavior.

The acidity of O,O-diisopropyl dithiophosphate, characterized by its pKa value, is a critical parameter influencing its reactivity and interaction with other molecules. Computational methods, such as DFT, can be employed to predict the pKa by calculating the Gibbs free energy change associated with the deprotonation of the molecule. youtube.com The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). youtube.com

The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, are also elucidated through quantum chemical calculations. These properties provide a detailed picture of the molecule's reactivity, indicating regions susceptible to nucleophilic or electrophilic attack.

Table 1: Computed Properties of this compound

PropertyValueMethod
Molecular Weight214.3 g/mol ---
Exact Mass214.02510906 DaComputed by PubChem 2.2
pKaData not explicitly found in search results---

The flexibility of the isopropyl groups in this compound gives rise to multiple possible conformations. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical calculations, helps to identify the most stable conformers and the energy barriers between them. researchgate.net This understanding is crucial as the conformation of the molecule can significantly impact its reactivity and biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound. nih.govmdpi.com By simulating the motion of the atoms over time, MD can explore the accessible conformations and the transitions between them, offering insights into the molecule's flexibility and its behavior in solution. These simulations rely on accurate force fields to describe the interactions between atoms. mdpi.comnih.gov

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The chemical shift anisotropy (CSA) of the phosphorus nucleus is particularly sensitive to the local electronic environment and molecular geometry. DFT calculations can accurately model the CSA tensor, providing a link between the observed NMR spectrum and the three-dimensional structure of the molecule. This is valuable for characterizing the structure and dynamics of this compound in different states.

Force Field Development and Molecular Mechanics Studies for Intermolecular Interactions

While quantum chemical calculations are highly accurate, they are computationally expensive for large systems. Molecular mechanics (MM) methods, which use classical force fields to describe interatomic interactions, offer a more computationally efficient alternative for studying large systems and long-timescale phenomena. researchgate.net

The development of accurate force fields is critical for the reliability of MM and MD simulations. rsc.orgnih.gov For this compound, the force field must accurately represent the electrostatic interactions, van der Waals forces, and torsional potentials associated with the dithiophosphate group and the isopropyl substituents. researchgate.net Force field parameters are often derived from a combination of quantum chemical calculations on smaller fragments of the molecule and experimental data. researchgate.net Once a reliable force field is established, it can be used to study intermolecular interactions, such as the binding of this compound to other molecules or its aggregation behavior.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.govscispace.com

Methods like DFT can be used to locate the geometry of the transition state and calculate the activation energy barrier, which determines the reaction rate. nih.govyoutube.com The reaction pathway can be traced using techniques such as intrinsic reaction coordinate (IRC) calculations. These simulations provide a detailed, atomistic understanding of how the reaction proceeds, including the breaking and forming of chemical bonds. nih.gov For complex reactions, such as phosphoryl transfer, computational studies can distinguish between different possible mechanisms, such as associative or dissociative pathways. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of O,o Diisopropyl Dithiophosphate

Nucleophilic Reactivity and Substitution Mechanisms

The dithiophosphate (B1263838) anion, derived from O,O-diisopropyl dithiophosphoric acid, is a potent nucleophile. The presence of two sulfur atoms allows for ambidentate nucleophilicity, though it typically reacts through one of the sulfur atoms. This nucleophilic character is central to its participation in substitution reactions.

In principle, substitution reactions involving O,O-diisopropyl dithiophosphate can proceed through either an SN1-like or SN2-like mechanism. The specific pathway is influenced by factors such as the nature of the electrophile and the reaction conditions. For instance, in reactions with a good leaving group and a substrate capable of forming a stable carbocation, an SN1-like mechanism with a carbocation intermediate may be favored. Conversely, with a strong nucleophile like the dithiophosphate anion, an SN2-like mechanism involving a backside attack on the electrophilic center is also plausible. The high nucleophilicity of the thiolate can facilitate the displacement of the leaving group in a concerted manner. libretexts.org

Radical Processes and Single Electron Transfer Pathways

While less common than its nucleophilic reactions, this compound can be involved in radical processes. The P-S bond can undergo homolytic cleavage under certain conditions, such as exposure to initiators or high temperatures, to generate a dithiophosphatyl radical. This radical species can then participate in various radical reactions, including addition to unsaturated bonds and hydrogen atom abstraction.

Single electron transfer (SET) pathways represent another facet of its reactivity. In the presence of suitable oxidizing or reducing agents, the dithiophosphate moiety can either donate or accept an electron, leading to the formation of radical ions. These radical ions are highly reactive intermediates that can initiate subsequent chemical transformations.

Addition Reactions to Unsaturated Substrates

This compound readily undergoes addition reactions with a variety of unsaturated substrates, including alkenes, terpenoids, and cyclic ethers. These reactions are of significant interest due to their potential for creating new carbon-sulfur and carbon-phosphorus bonds.

The addition of O,O-diisopropyl dithiophosphoric acid to unsymmetrical alkenes and terpenoids often proceeds with a degree of regioselectivity. The reaction with (+)-limonene, a monocyclic terpene containing both an endocyclic and an exocyclic double bond, has been studied. researchgate.net In this case, the addition occurs at the exocyclic double bond. researchgate.net This regioselectivity is influenced by both steric and electronic factors of the terpene structure. researchgate.net

A noteworthy application of the nucleophilic character of this compound is its reaction with vinyl oxetanes. acs.orgrsc.orgarizona.edu This reaction results in a highly selective ring-opening of the strained oxetane (B1205548) ring to produce allylic thiophosphate products. rsc.org A key feature of this reaction is its high Z-selectivity, meaning the resulting double bond predominantly has the Z configuration. rsc.orgrsc.orgresearchgate.net The stereoselectivity of this process is influenced by the steric bulk of the dialkyl groups on the dithiophosphate, with isopropyl groups leading to higher Z-selectivity compared to smaller methyl or ethyl groups. researchgate.net When the alkene terminus of the vinyl oxetane is substituted, the formation of dihydropyran byproducts can occur. researchgate.net

Below is a table summarizing the results of the ring-opening reaction of various vinyl oxetanes with this compound.

EntryVinyl Oxetane SubstrateProduct(s)Yield (%)Z:E Ratio
1Terminal AlkeneHomoallylic AlcoholExcellentHigh Z-selectivity
2Terminal AlkeneHomoallylic AlcoholExcellentHigh Z-selectivity
3Substituted AlkeneHomoallylic Alcohol and Dihydropyran--
4Sterically Demanding Group Adjacent to OxetaneHomoallylic AlcoholExcellentExclusive Z-product
5Substituted AlkeneHomoallylic Alcohol and Dihydropyran--
6Terminal AlkeneHomoallylic AlcoholExcellentHigh Z-selectivity
7Substituted AlkeneHomoallylic Alcohol and Dihydropyran--

Data adapted from research by Guo and Njardarson. researchgate.net

Oxidation and Reduction Chemistry of the Dithiophosphate Moiety

The dithiophosphate moiety in this compound can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of disulfides, where two dithiophosphate units are linked through a sulfur-sulfur bond. Further oxidation can result in the formation of various phosphorus-sulfur oxides.

Conversely, the dithiophosphate group can participate in redox reactions, acting as a reducing agent. For instance, O,O-diorganyl dithiophosphoric acids have been shown to act as redox modifiers for glutathione, a key biological antioxidant. mdpi.com In these systems, the dithiophosphate can induce thiol-disulfide conversions. mdpi.com The hydrolysis of the dithiophosphate can release hydrogen sulfide (B99878), which is itself a redox-active species. mdpi.com

Catalyzed Reactions Involving this compound as a Reagent

Metal complexes of dithiophosphates, including those derived from this compound, have found application as catalysts or catalyst components in various organic transformations. researchgate.net For example, transition metal dithiophosphate complexes have been investigated as catalysts for the oligomerization and polymerization of olefins and dienes. researchgate.net In these catalytic cycles, the dithiophosphate ligand can influence the activity and selectivity of the metal center.

Coordination Chemistry of O,o Diisopropyl Dithiophosphate As a Ligand

Ligand Design Principles and Chelation Properties

The coordination behavior of O,O-diisopropyl dithiophosphate (B1263838) is dictated by the electronic and steric properties of the ligand itself. The two sulfur atoms are the primary coordination sites, and the isopropyl groups, while not directly involved in bonding to the metal center, exert a significant steric influence that can affect the final structure of the metal complex.

The most common coordination mode for the O,O-diisopropyl dithiophosphate ligand is as a bidentate chelating agent, where both sulfur atoms bind to a single metal center, forming a four-membered chelate ring. nih.govresearchgate.net This S,S'-bidentate chelation is a stable arrangement and is observed in numerous monomeric and polymeric metal complexes. The bite angle of the ligand (the S-M-S angle) is a key parameter in these complexes and is influenced by the size and electronic configuration of the metal ion.

While less common, this compound can also adopt other coordination geometries. In a monodentate fashion, only one of the sulfur atoms coordinates to the metal center. researchgate.net This mode is often observed in complexes where steric hindrance from other ligands prevents bidentate chelation or when the metal center is coordinatively saturated.

Furthermore, the ligand can act as a bridging ligand, connecting two or more metal centers. researchgate.net This can occur in several ways, with one sulfur atom bridging two metals or with each sulfur atom coordinating to a different metal center. This bridging capability leads to the formation of polynuclear complexes and coordination polymers with extended structures. researchgate.netresearchgate.net For instance, in some cadmium(II) complexes, the dithiophosphate ligand exhibits a bridging-chelating fashion. researchgate.net

Complexation with Transition Metals

The this compound ligand forms stable complexes with a wide array of transition metals, showcasing a remarkable diversity in structures and nuclearities.

Copper(I) complexes with this compound often form multinuclear clusters. The synthesis of these clusters can be achieved through various routes, including the reaction of a copper(I) salt with the dithiophosphate ligand. rsc.orgrsc.org The resulting structures are often based on a core of copper atoms bridged by the dithiophosphate ligands and, in some cases, other bridging ligands like halides. rsc.org

The nuclearity of these copper(I) clusters can vary, with tetranuclear (Cu₄), hexanuclear (Cu₆), and even octanuclear (Cu₈) species being reported for related dithiophosphate ligands. mdpi.com For example, tetranuclear copper(I) iodide clusters with a cubane-like {Cu₄I₄} core have been synthesized using phosphine (B1218219) ligands, where the dithiophosphate could potentially play a similar role. mdpi.com The specific nuclearity is influenced by reaction conditions, stoichiometry, and the steric and electronic properties of the ligands involved.

Table 1: Examples of Copper Cluster Nuclearity with Dithiophosphate and Related Ligands

Cluster NuclearityLigand TypeStructural Features
Cu₄Dithiophosphate/PhosphineCubane-like {Cu₄X₄} core (X=halide)
Cu₅DithiodianthranilideSolvated Cu₅I₅ clusters in a hybrid chain
Cu₆DithiophosphateDiscrete hexanuclear molecules [Ag₆{S₂P(O-s-C₄H₉)₂}₆] suggests potential for Cu₆

This table provides examples of copper cluster nuclearities observed with dithiophosphate and analogous sulfur-containing ligands to illustrate the structural possibilities.

Nickel(II) complexes of this compound typically feature a square-planar geometry around the Ni(II) ion. The [Ni{S₂P(O-i-Pr)₂}₂] complex is a well-characterized example where two dithiophosphate ligands chelate to the nickel center in a trans-N₂S₄ octahedral donor set when coordinated with other ligands. nih.govresearchgate.net The structures of these nickel complexes can be influenced by the presence of other ligands, leading to the formation of supramolecular polymers. nih.gov

Cadmium(II) complexes with this compound exhibit significant structural diversity, forming both mononuclear and polynuclear species. researchgate.netacs.org Binuclear complexes, [Cd₂{S₂P(OR)₂}₄], have been studied in detail, revealing both terminal and bridging dithiophosphate ligands. researchgate.net The coordination geometry around the cadmium can vary, with five-coordinate geometries being observed in some dinuclear compounds. researchgate.net The ability of the dithiophosphate ligand to bridge cadmium centers leads to the formation of polymeric structures. researchgate.net

Table 2: Structural Features of Ni(II) and Cd(II) this compound Complexes

Metal IonComplex TypeCoordination GeometryKey Structural Features
Nickel(II)Monomeric/PolymericSquare-planar / Octahedraltrans-N₂S₄ donor set with additional ligands nih.gov
Cadmium(II)DinuclearFive-coordinateBridging and terminal dithiophosphate ligands researchgate.net
Cadmium(II)PolymericOctahedralBridging dithiophosphate ligands forming extended networks researchgate.net

Platinum(II) complexes with this compound ligands are known to adopt a square-planar geometry, which is characteristic of d⁸ metal ions. researchgate.net The electronic structure of these complexes is of interest, with studies on related platinum(II) complexes showing dσ*pσ excited states that can be involved in photophysical processes. nih.gov The planar configuration of the [PtS₄] chromophore is a result of the dsp² hybridization of the platinum(II) center. researchgate.net

Gold(III) complexes containing dithiocarbamate (B8719985) ligands, which are electronically similar to dithiophosphates, have been synthesized and characterized. nih.gov These complexes are also typically square-planar. The dithiocarbamate ligands are effective at stabilizing the Au(III) oxidation state. nih.gov By analogy, this compound is expected to form stable, square-planar complexes with gold(III), with the electronic structure being dominated by ligand-to-metal charge transfer transitions.

Table 3: Geometrical and Electronic Properties of Pt(II) and Au(III) Dithiophosphate-type Complexes

Metal IonTypical GeometryHybridizationKey Electronic Features
Platinum(II)Square-planardsp²dσ*pσ excited states nih.gov
Gold(III)Square-planardsp²Ligand-to-metal charge transfer bands

Lanthanum(III) Complexes: Octa-coordination and Dodecahedral Geometries

Lanthanum(III) complexes with this compound exhibit high coordination numbers, typically resulting in octa-coordinated structures. These complexes often adopt a distorted dodecahedral geometry. The formation of such high-coordination number complexes is a characteristic feature of the large ionic radius of the lanthanum(III) ion. Research into lanthanum complexes with related phosphonate (B1237965) ligands has shown that the coordination environment can be influenced by the presence of other ligands and the solvent system used during synthesis. d-nb.infonih.gov For instance, the use of diimine ligands in conjunction with lanthanum(III) can lead to the formation of octa-coordinated complexes with a distorted tetragonal antiprism geometry. nih.gov

Titanium(IV) and Tin(IV) Derivatives: Adduct Formation and Substituted Products

The reaction of O,O-diisopropyl dithiophosphoric acid with titanium(IV) chloride (TiCl4) and tin(IV) chloride (SnCl4) leads to the formation of substituted derivatives with the general formula Cl2M[S2P(OR)2]2, where M is Ti or Sn. tandfonline.com These reactions proceed with the elimination of hydrogen chloride. tandfonline.com In contrast, cyclic O,O-alkylene dithiophosphoric acids form stable 2:1 adducts with these metal halides, which are consistent with cis-octahedral structures. tandfonline.com For organotin(IV) derivatives, such as bis-[O,O'-diisopropyldithiophosphato]diphenyltin(IV), the complex adopts a trans-octahedral configuration. dtic.mil

Silver(I) and Antimony(V) Complexes: Polymeric and Discrete Structures

Silver(I) complexes with this compound, specifically [Ag{S2P(O-i-C3H7)2}]n, can form hexanuclear complexes, which may exist in two polymorphic forms (α and β). researchgate.net The dithiophosphate groups in these silver(I) complexes typically act as bridging ligands. researchgate.net Antimony(V) complexes with dithiophosphate ligands can form discrete molecular structures. In one example, the coordination polyhedron of antimony is a trigonal bipyramid with the dithiophosphate group in an unusual monodentate coordination in the axial position. researchgate.net

Zinc(II) Complexes: Diverse Coordination Patterns and Their Chemical Implications

Zinc(II) complexes of this compound exhibit a remarkable diversity in their coordination patterns. These can range from mononuclear to polynuclear structures. researchgate.net The coordination mode of the dithiophosphate ligand can be terminal chelating or bridging between two zinc atoms. researchgate.net For example, dinuclear zinc(II) complexes can form where each zinc atom is coordinated to four sulfur atoms in a distorted tetrahedral environment. rsc.org The addition of other ligands, such as pyridine, can lead to the formation of complexes where the dithiophosphate ligand can be unidentate or bidentate. rsc.org The specific coordination environment around the zinc atom has significant implications for the chemical properties and applications of these complexes, such as in the formulation of anti-wear additives in lubricating oils. acs.org

Factors Influencing Metal-Ligand Binding Affinity and Complex Stability

The nature of the metal ion, including its size, charge, and electronic configuration, significantly influences the coordination geometry and stability of the complex. The properties of the ligand, such as the steric bulk of the alkyl groups on the phosphate (B84403), also play a critical role. The HSAB (Hard and Soft Acids and Bases) theory classifies dithiophosphates as soft ligands, which influences their preference for binding with soft metal ions. wikipedia.org

Supramolecular Associations and Polymeric Architectures of Dithiophosphate Metal Complexes

Metal dithiophosphate complexes can self-assemble into supramolecular structures and polymeric architectures through various non-covalent interactions. rsc.org In the solid state, silver(I) O,O'-dialkyl dithiophosphate complexes can form infinite polymeric zigzag chains through secondary bonds between neighboring molecules. researchgate.net Similarly, thallium(I) dithiophosphate complexes can exhibit polymeric structures where the polymer chain consists of alternating mononuclear molecules with mixed chelating-μ3-bridging coordination of the dithiophosphate ligands. researchgate.net

The formation of these extended structures is a result of the interplay between coordination bonds and weaker intermolecular forces, leading to complex and often functional materials. mdpi.comrsc.org The study of these architectures is crucial for understanding the properties of these compounds in the solid state and for the design of new materials with specific functionalities. rsc.org

Advanced Research Areas and Academic Applications of O,o Diisopropyl Dithiophosphate

Catalysis Applications of O,O-Diisopropyl Dithiophosphate (B1263838) and its Metal Complexes

The catalytic prowess of O,O-diisopropyl dithiophosphate and its derivatives is a burgeoning area of study, with applications in both organocatalysis and metal-complex catalysis.

While direct applications of this compound as an organocatalyst are not extensively documented, the broader class of dithiophosphoric acids shows potential in this arena. These compounds can act as Brønsted acids, catalyzing various organic transformations.

Phase-transfer catalysis is a technique that facilitates reactions between reactants located in different immiscible phases. mdpi.cominventum.decapes.gov.br This is often achieved using a phase-transfer catalyst that can transport a reactant from one phase to another. mdpi.cominventum.decapes.gov.br While quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts, the potential for dithiophosphate anions to be transferred across phases suggests a possible, though less explored, role in this type of catalysis. mdpi.cominventum.de

The interaction of this compound with nitriles of carboxylic acids has been studied, leading to the formation of unstable imidoyldithiophosphates which can rearrange to form corresponding amides. imperial.ac.uk This reactivity highlights its potential as a reagent in specific organic transformations.

In the field of stereoselective synthesis, chiral dithiophosphoric acids and their derivatives are of interest. While specific examples utilizing the diisopropyl variant are not prevalent in the reviewed literature, the general principle of employing chiral catalysts to control the stereochemical outcome of a reaction is a major area of chemical research. bobistheoilguy.com The development of chiral dithiophosphate ligands for metal catalysts could enable enantioselective transformations.

This compound in Advanced Materials Science

The application of this compound extends into the synthesis and function of advanced materials, particularly in the creation of nanomaterials and as a critical component in lubrication technology.

Metal sulfide (B99878) nanoparticles exhibit unique optical and electronic properties, making them valuable in various technological applications. inventum.deacs.org One promising route for their synthesis involves the use of single-source precursors, where a single compound contains both the metal and sulfur elements required for the nanoparticle formation. acs.orgtandfonline.com

Metal complexes of dithiophosphates, including those with this compound ligands, are viable single-source precursors for the synthesis of metal sulfide nanoparticles. tandfonline.com The thermal decomposition of these complexes in a controlled environment can lead to the formation of well-defined metal sulfide nanostructures. capes.gov.brimperial.ac.uk For instance, cadmium and zinc complexes of this compound could theoretically be used to synthesize CdS and ZnS nanoparticles, respectively. bohrium.commit.edu This method offers a convenient and reproducible pathway to these advanced materials. Lanthanide dithiophosphate complexes have also been explored as precursors, indicating the broad applicability of this approach. bohrium.com

Table 1: Examples of Metal Sulfide Nanoparticles and Potential Precursors

Metal Sulfide NanoparticlePotential PrecursorSynthesis Method
Cadmium Sulfide (CdS)Cadmium this compoundThermal Decomposition
Zinc Sulfide (ZnS)Zinc this compoundThermal Decomposition
Lanthanide SulfidesLanthanide this compound complexesThermal Decomposition

This table is illustrative and based on the general principles of using metal dithiophosphates as single-source precursors.

Zinc dialkyldithiophosphates (ZDDPs), derived from dithiophosphoric acids like O,O-diisopropyl dithiophosphoric acid, are paramount antiwear additives in lubricants. ulprospector.comacs.org Their effectiveness stems from their ability to form a protective tribofilm on rubbing surfaces, preventing direct metal-to-metal contact and reducing wear. imperial.ac.ukulprospector.com

The mechanism of action involves a complex series of chemical reactions initiated by the thermal and mechanical stresses within a lubricated contact. imperial.ac.ukacs.orgtandfonline.com The thermal degradation of ZDDP is a key step, leading to the formation of various reactive species. capes.gov.brtandfonline.comtandfonline.com This decomposition can be influenced by factors such as temperature and the presence of other lubricant additives. researchgate.net The initial step in the thermal decomposition of ZDDP is often the migration of the alkyl group from an oxygen atom to a sulfur atom. tandfonline.com

The decomposition products, which include zinc polyphosphates and sulfides, then react with the metal surface, typically iron or steel, to form a durable, glassy film. mdpi.commit.eduaip.org This tribofilm is sacrificial, meaning it wears away instead of the underlying metal surfaces. mit.edu

The formation of the ZDDP tribofilm is a dynamic process governed by the interplay of surface chemistry, temperature, and mechanical stress. mdpi.comimperial.ac.ukmit.edu The film is not a simple adsorbed layer but a complex, multi-layered structure. mit.edu

Studies have shown that the tribofilm is typically composed of a layered structure with an outer layer rich in zinc polyphosphate glass and an inner layer closer to the metal surface that is richer in iron and sulfur compounds. mit.edu The formation of this film is a tribochemical reaction, meaning it is induced by the combination of friction and chemical reactions. mdpi.comimperial.ac.uk

The growth rate of the tribofilm is influenced by the applied stress and temperature. acs.orgnih.gov Research indicates that shear stress, in particular, plays a crucial role in promoting the decomposition of ZDDP and the subsequent film formation. mdpi.comimperial.ac.ukacs.orgnih.gov The surface chemistry of the substrate also plays a role, with the iron in steel surfaces actively participating in the formation of the protective film. aip.orgbohrium.com The film's ability to reform in areas of high wear is a key aspect of its protective function. mit.edu

Interfacial Chemistry in Mineral Processing

This compound is a crucial chemical compound in the field of mineral processing, where it functions primarily as a collector in froth flotation. Its role is to selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic (water-repellent). This change in surface property allows the mineral particles to attach to air bubbles and float to the surface of the flotation cell, separating them from unwanted gangue minerals. The effectiveness of this process hinges on the complex chemical interactions occurring at the solid-liquid interface.

Research into the adsorption mechanism of this compound on sulfide ore surfaces reveals a process dominated by chemisorption. Studies focusing on copper sulfide ores, such as those containing chalcocite and bornite, have provided significant insights into this mechanism. kaznu.kzkaznu.kz The primary mode of interaction involves the coordination of the dithiophosphate collector with metal ions present in the crystal lattice of the minerals. kaznu.kz

Fourier-transform infrared spectroscopy (FT-IR) analysis has confirmed that the collector coordinates with metal ions, specifically copper ions, through the sulfur atoms of its dithiophosphate group. kaznu.kzresearchgate.net This chemical bonding is a key factor in the collector's ability to firmly attach to the mineral surface. The process is also influenced by oxidation-reduction reactions occurring at the mineral surface, which play a vital role in fixing the dithiophosphate ion onto the ore. researchgate.net Under certain oxidizing conditions, the dithiophosphate can form a dithiolate dimer, which is a major species found on the mineral surface. researchgate.net The interaction is often described as the formation of cuprous dithiophosphate in neutral to slightly alkaline environments. researchgate.net

Table 1: Mechanistic Details of this compound Adsorption on Sulfide Minerals

Mineral TypeAdsorption MechanismKey Species FormedAnalytical Evidence
Copper Sulfide Ores (Chalcocite, Bornite)ChemisorptionMetal-dithiophosphate complexFT-IR spectroscopy shows coordination via sulfur atoms. kaznu.kzresearchgate.net
ChalcopyriteChemical AdsorptionCuprous dithiophosphate, Dithiolate dimer ((DTP)2)Spectroscopic analysis confirms surface compounds. researchgate.net

Chemical Interactions at the Solid-Liquid Interface in Flotation Systems

The chemical environment at the solid-liquid interface is critical for controlling the adsorption of this compound and, consequently, the efficiency of the flotation process. The two most influential factors are the pH and the oxidation-reduction potential of the aqueous phase (pulp).

Research has established that the sorption capacity of this collector on copper sulfide ores reaches its maximum in a distinctly alkaline pH range, specifically between 10.5 and 11.5. researchgate.net This alkaline condition is favorable for the desired chemical reactions that lead to collector adsorption. researchgate.net However, there is a delicate balance, as excessively high pH levels can lead to the precipitation of hydrophilic metal hydroxides on the mineral surface, which can hinder flotation and reduce recovery rates. researchgate.net

The oxidation-reduction potential of the system is also a determining factor. Oxidation-reduction processes are fundamental to the mechanism that fixes the dithiophosphate collector onto the mineral surface. researchgate.net Mildly oxidizing potentials are generally found to promote better flotation responses, as they facilitate the formation of the necessary surface compounds that increase hydrophobicity. researchgate.net

Table 2: Influential Factors at the Solid-Liquid Interface for Dithiophosphate Adsorption

Interfacial FactorEffect on Adsorption/FlotationOptimal Conditions / Observations
pHStrongly influences sorption capacity and surface chemistry.Maximum adsorption on copper sulfide ore observed at pH 10.5-11.5. researchgate.net
Oxidation-Reduction PotentialPlays a crucial role in fixing the collector to the mineral surface.Mildly oxidizing potentials enlarge the floatability range of minerals like chalcopyrite. researchgate.net

Role as a Synthetic Intermediate in Organic and Organometallic Synthesis

Beyond its extensive use in mineral processing, this compound also serves as a valuable ligand and intermediate in the fields of organic and organometallic chemistry. Its specific chemical structure allows it to be used in the construction of more complex molecules and in facilitating selective chemical reactions.

This compound functions as a critical building block, primarily by acting as a ligand that forms stable complexes with various transition metals. These organometallic dithiophosphate complexes are highly significant in catalysis. researchgate.net For instance, dithiophosphate complexes of metals such as titanium, nickel, and cobalt are key components in catalyst systems for the polymerization and oligomerization of olefins. researchgate.net In this context, the dithiophosphate ligand is essential for creating the catalytically active metal center that facilitates the construction of large, complex polymer molecules like polybutadiene (B167195) from smaller monomer units. researchgate.net

The broader utility of the dithiophosphate functional group as a building block is also demonstrated in other areas of complex synthesis, such as the preparation of nucleoside 5'-O-(dithiotriphosphates), highlighting its versatility in forming P-S bonds in intricate molecular architectures. acs.org

The role of this compound extends to facilitating selective transformations, particularly through its incorporation into catalysts. In organometallic catalysis, the ligand structure is paramount in dictating the catalyst's activity and selectivity. Dithiophosphate-based catalysts, especially those used in Ziegler-Natta type polymerization systems, are recognized for their high selectivity. researchgate.net These catalyst systems can possess a homogeneity of active sites, which allows for precise control over the polymerization process, leading to polymers with specific desired properties. researchgate.net The dithiophosphate ligand modulates the electronic and steric environment of the metal center, thereby guiding the chemical transformation in a highly selective manner.

Table 3: Applications of Dithiophosphates in Synthesis

Application AreaRole of DithiophosphateType of Molecule Constructed / TransformationAssociated Metals
CatalysisLigand for forming active catalyst complexes. researchgate.netPolymerization of dienes (e.g., butadiene). researchgate.netNickel, Cobalt, Titanium. researchgate.net
Organometallic ChemistryForms stable complexes, modifying metal center properties. researchgate.netHighly selective oligomerization and polymerization of olefins. researchgate.netTransition metals. researchgate.net

Environmental Chemical Transformations and Fate Excluding Ecotoxicity

Abiotic Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Photolysis)

Abiotic degradation, which includes chemical reactions such as hydrolysis and photolysis, plays a significant role in the transformation of O,O-Diisopropyl dithiophosphate (B1263838) in the environment.

Hydrolysis:

Photolysis:

Photodegradation, or photolysis, is another important abiotic pathway for the transformation of organic compounds in the environment, driven by the absorption of light energy. Organophosphorus compounds, in general, are susceptible to photodegradation. nih.gov The process can be direct, where the molecule itself absorbs light, or indirect, facilitated by photosensitizing agents present in the water, such as humic substances. nih.gov While specific studies on the photolysis of O,O-Diisopropyl dithiophosphate are limited, research on other organophosphate esters and related compounds demonstrates that photolytic degradation does occur, often following first-order kinetics. nih.govfrontiersin.org The effectiveness of photodegradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical's own light-absorbing properties. nih.govnih.gov For instance, the photodegradation of some phthalate (B1215562) esters, which are also used as industrial chemicals, is significantly enhanced in the presence of titanium dioxide (TiO2) and UV light. nih.govfrontiersin.orgresearchgate.net

Chemical Persistence and Transport Mechanisms in Environmental Media (e.g., Soil, Water)

The persistence and transport of this compound in the environment are governed by its physical and chemical properties, particularly its partitioning behavior between soil, water, and air.

Persistence:

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or transported away. The slow rate of hydrolysis at ambient temperatures suggests that this compound could exhibit a degree of persistence in aqueous environments. acs.org

Transport and Mobility in Soil and Water:

The mobility of this compound in soil is largely determined by its tendency to adsorb to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. amtopp.org A higher Koc value indicates stronger adsorption to soil and consequently lower mobility. While a specific Koc value for this compound is not available, values for other organophosphate pesticides vary widely. For example, acephate (B21764) has a very low Koc of 2, indicating high mobility, whereas chlorpyrifos (B1668852) has a high Koc of 6070, indicating low mobility. amtopp.org Given the non-polar nature of the isopropyl groups in this compound, it is expected to have a moderate to high Koc value, suggesting it would have limited mobility in soil and a tendency to partition to sediment in aquatic systems.

Table 1: Soil Organic Carbon-Water Partitioning Coefficient (Koc) for Selected Organophosphate Pesticides

CompoundKoc ValueMobility Classification
Acephate2Very High
Malathion1800Low to Medium
Chlorpyrifos6070Low

This table provides Koc values for other organophosphate pesticides to illustrate the range of soil mobility within this chemical class. A specific Koc for this compound is not available.

Characterization of Chemical Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products. The identification of these products is crucial for a complete understanding of its environmental fate.

Studies on related compounds provide insight into the likely transformation products of this compound. For instance, the biodegradation of sodium O,O-diethyl dithiophosphate has been shown to produce ethanol, aldehyde, and orthophosphate. nih.gov In the context of lubricant degradation, zinc dialkyldithiophosphates (ZDDPs) are known to break down into dialkyl thiophosphates, dialkyl phosphates, phosphoric acid, and sulfuric acid. mdpi.com

Based on these analogous pathways, the primary transformation products of this compound in the environment are expected to include:

O,O-Diisopropyl thiophosphoric acid: Formed through the initial hydrolysis or oxidation of the P=S bond.

Isopropyl alcohol: Resulting from the cleavage of the ester linkages.

Phosphoric acid and Sulfuric acid: As the final inorganic products of complete degradation.

The identification of these transformation products typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Table 2: Potential Transformation Products of this compound

Precursor CompoundPotential Transformation ProductFormation Pathway
This compoundO,O-Diisopropyl thiophosphoric acidHydrolysis/Oxidation
This compoundIsopropyl alcoholHydrolysis
This compoundPhosphoric acidComplete Degradation
This compoundSulfuric acidComplete Degradation

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of dithiophosphoric acids, including O,O-diisopropyl dithiophosphate (B1263838), involves the reaction of phosphorus pentasulfide (P₂S₅ or its dimer P₄S₁₀) with alcohols. nih.govwikipedia.orgarizona.edu While effective, this method has prompted research into more sustainable and efficient synthetic routes.

Future research is geared towards developing environmentally friendly and economically viable synthetic strategies. This includes the exploration of catalyst-free reactions and the use of greener solvents. mdpi.comrsc.org For instance, a recent development involves the synthesis of poly(dithiophosphate)s through a catalyst-free reaction between phosphorus pentasulfide and diols at milder temperatures. mdpi.com Another approach focuses on synthesizing dithiocarbamates using deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) as environmentally friendly media. rsc.org These methods aim to reduce waste, avoid harsh reaction conditions, and utilize readily available, non-petroleum-based starting materials. researchwithrutgers.comarizona.edu

A novel, scalable procedure for synthesizing cyclic-di-GMP and its thiophosphate analogs has been developed that avoids heavy metals and expensive starting materials. researchwithrutgers.com Additionally, research into the synthesis of ashless dithiophosphate compounds is being conducted to find replacements for traditional zinc dithiophosphates (ZDDPs) in lubricants, aiming to reduce metal ash production. sciensage.info

Table 1: Comparison of Synthetic Methodologies for Dithiophosphates and Related Compounds

Methodology Key Features Advantages
Traditional Synthesis Reaction of P₄S₁₀ with alcohols. wikipedia.org Well-established and versatile.
Catalyst-Free Poly(dithiophosphate) Synthesis Direct reaction of P₄S₁₀ with diols at 60°C. mdpi.com Milder conditions, high yields. mdpi.com
Green Synthesis of Dithiocarbamates Use of deep eutectic solvents (DES) and polyethylene glycol (PEG). rsc.org Environmentally friendly, recyclable solvents. rsc.org
Novel Cyclic-di-GMP Analog Synthesis Avoids phosphotriester condensations and heavy metals. researchwithrutgers.com Scalable, uses inexpensive materials. researchwithrutgers.com

| Ashless Dithiophosphate Synthesis | Two-step process involving reaction with maleate. sciensage.info | Reduces metal ash in lubricants. sciensage.info |

Development of Advanced Computational Models for Complex Dithiophosphate Systems

Computational modeling is becoming an indispensable tool for understanding the behavior of complex chemical systems, and dithiophosphates are no exception. Advanced computational models offer insights into reaction mechanisms, molecular interactions, and material properties that are often difficult to obtain through experimental methods alone. frontiersin.orgrsc.org

Future research will likely focus on developing more sophisticated and accurate computational models for dithiophosphate systems. This includes the use of ab initio molecular dynamics (AIMD) and density functional theory (DFT) to study the formation of phosphate (B84403) chains from metathiophosphates and to investigate the electronic structures that govern these reactions. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods can provide a detailed understanding of the catalytic activity of polyoxometalates in hydrolysis reactions. frontiersin.org

These computational approaches can be used to predict the properties of new dithiophosphate-based materials, screen potential synthetic pathways, and elucidate the mechanisms of action of these compounds in various applications. rsc.org For example, computational studies can help in designing electrolytes for advanced lithium-ion batteries by providing insights into solvation structures and interphase simulations. rsc.org

Table 2: Application of Computational Models in Dithiophosphate Research

Computational Method Application Insights Gained
Ab Initio Molecular Dynamics (AIMD) Studying the formation of phosphate chains. acs.org Understanding reaction trajectories and intermediate structures. acs.org
Density Functional Theory (DFT) Investigating electronic structures and reaction energetics. acs.org Elucidating the factors that control reaction pathways. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Analyzing catalytic mechanisms of polyoxometalates. frontiersin.org Revealing the role of the metal center and ligands in catalysis. frontiersin.org

| Molecular Dynamics (MD) Simulations | Simulating solvation structures and interphases. rsc.org | Predicting the behavior of dithiophosphates in solution and at interfaces. rsc.org |

Design of Next-Generation Functional Materials Based on O,O-Diisopropyl Dithiophosphate Chemistry

The unique properties of this compound and its derivatives make them attractive building blocks for the design of new functional materials. spie.org Research in this area is focused on creating materials with tunable optical, electronic, and mechanical properties for a variety of applications. arizona.eduspie.org

One emerging area is the development of functional polymers from dithiophosphoric acid monomers. arizona.eduarizona.edu These polymers, which can be synthesized from non-petroleum-based raw materials, have potential applications as optical polymers with high refractive indices and as flame-retardant materials. arizona.eduarizona.edu The functionalization of existing polymers, such as polybutadienes and polyisoprenes, with dithiophosphoric acids offers a route to new materials with tailored properties. arizona.edu

Furthermore, the self-assembly of dithiophosphate complexes into supramolecular architectures is a promising avenue for creating novel functional materials. nih.govfrontiersin.org These self-assembled structures, which can form helicates, macrocycles, and cages, may find applications in sensing, imaging, and catalysis. frontiersin.org The incorporation of dipyrrin (B1230570) complexes into these architectures is of particular interest due to their strong light absorption and emission properties. frontiersin.org

Elucidation of Underexplored Reaction Mechanisms and Pathways

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and discovering new ones. While some reaction pathways are well-established, others remain underexplored.

Future research will likely focus on elucidating the mechanisms of complex reactions involving dithiophosphates. For example, the reaction of O-thioacylhydroxylamines with dithiophosphoric acids has been shown to involve radical intermediates, suggesting a single electron transfer process. researchgate.net Further investigation into these radical pathways could lead to new synthetic methodologies.

Computational studies will play a key role in unraveling these complex mechanisms. acs.org AIMD simulations, for instance, have been used to investigate the formation of diphosphate (B83284) chains from metathiophosphates, revealing different reaction pathways such as sulfide (B99878) or alkoxy group transfer and dimerization. acs.org By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of dithiophosphates.

Expanding the Scope of Coordination Chemistry to New Metal Systems and Architectures

The coordination chemistry of dithiophosphates is a rich and diverse field, with complexes being formed with a wide range of transition metals. wikipedia.orgresearchgate.net These complexes exhibit a variety of structures and coordination modes, making them interesting targets for fundamental research and potential applications. researchgate.netresearchgate.net

Future research in this area will focus on expanding the coordination chemistry of dithiophosphates to new metal systems and architectures. This includes the synthesis and characterization of complexes with f-block metals, which have unique luminescent, electrochemical, and magnetic properties. nih.gov The use of flexible ligands can lead to the formation of novel coordination polymers and cage-like structures. nih.gov

The study of supramolecular architectures formed through the self-assembly of dithiophosphate complexes is another promising direction. nih.govfrontiersin.org By carefully designing the ligands and metal centers, it is possible to create complex structures with specific functions, such as molecular recognition and catalysis. frontiersin.org The investigation of high-coordinate complexes, such as three- and four-coordinate gold(I) complexes with dithiocarboxylate ligands, can also lead to new discoveries in coordination chemistry. researchgate.net

Q & A

Q. What are the key physicochemical properties of O,O-diisopropyl dithiophosphate relevant to experimental design?

this compound (CAS 27205-99-8) has a molecular weight of 236.27 g/mol, density of 1.217 g/cm³ (20°C), and pKa of 7.68. It is highly water-soluble (1000 g/L at 20°C), making it suitable for aqueous-phase reactions. Its thermal stability is moderate, decomposing under high temperatures (>189°C) or oxidative conditions . For solubility-dependent protocols, consult solubility tables in handbooks for precise solvent compatibility .

Q. How is this compound synthesized, and what purification methods are recommended?

A common synthesis involves reacting phosphorus pentasulfide with isopropyl alcohol under controlled anhydrous conditions. Post-reaction, the product is purified via fractional distillation or recrystallization from non-polar solvents. Purity is confirmed by NMR (³¹P and ¹H) and FTIR to detect residual alcohols or sulfur impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • ³¹P NMR : Detects phosphorus environment shifts; typical δ range: 85–95 ppm for dithiophosphate esters.
  • FTIR : Key peaks include P=S (~650 cm⁻¹) and P-O-C (~1050 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Identifies molecular ions ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves structural ambiguities in coordination complexes (e.g., Cu²⁺-dithiophosphate complexes) .

Advanced Research Questions

Q. How can this compound be utilized in catalytic applications, and what parameters optimize its efficiency?

It serves as a ligand in transition-metal catalysis (e.g., Cu, Ni) for cross-coupling reactions. Catalytic activity depends on:

  • Metal-to-ligand ratio : Optimize via kinetic studies (e.g., 1:2 for Cu complexes).
  • Solvent polarity : Non-polar solvents enhance stability, while polar solvents accelerate reaction rates.
  • Substrate scope : Test with aryl halides or alkenes to evaluate selectivity .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies arise from impurities or measurement conditions. To reconcile:

  • Perform DSC/TGA under inert (N₂) vs. oxidative (O₂) atmospheres.
  • Compare decomposition onset temperatures across studies.
  • Use HPLC to quantify degradation products (e.g., isopropyl disulfides) .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

In agrochemical research (e.g., Bensulide derivatives), it inhibits acetylcholinesterase in pests. Methods include:

  • Enzyme inhibition assays : Measure IC₅₀ using Ellman’s reagent.
  • Molecular docking : Predict binding modes with proteins (e.g., PDB: 1DX2).
  • In vivo toxicity studies : Use Drosophila or C. elegans models to assess lethality .

Q. What challenges arise in analyzing this compound in environmental matrices, and how are they mitigated?

Challenges include low volatility and matrix interference. Solutions:

  • Derivatization : Use methylating agents (e.g., diazomethane) for GC-MS compatibility.
  • SPE enrichment : Employ C18 cartridges for aqueous samples.
  • LC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 237 → 97) .

Methodological Considerations

Q. How to design experiments assessing the hydrolytic stability of this compound under varying pH?

  • Prepare buffered solutions (pH 2–12).
  • Monitor degradation via ³¹P NMR or ion chromatography.
  • Calculate half-life (t₁/₂) using first-order kinetics. Acidic conditions typically accelerate hydrolysis via protonation of the P-S bond .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD simulations : Model solvent effects on ligand-metal binding.
  • Software: Gaussian, ORCA, or CP2K .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.